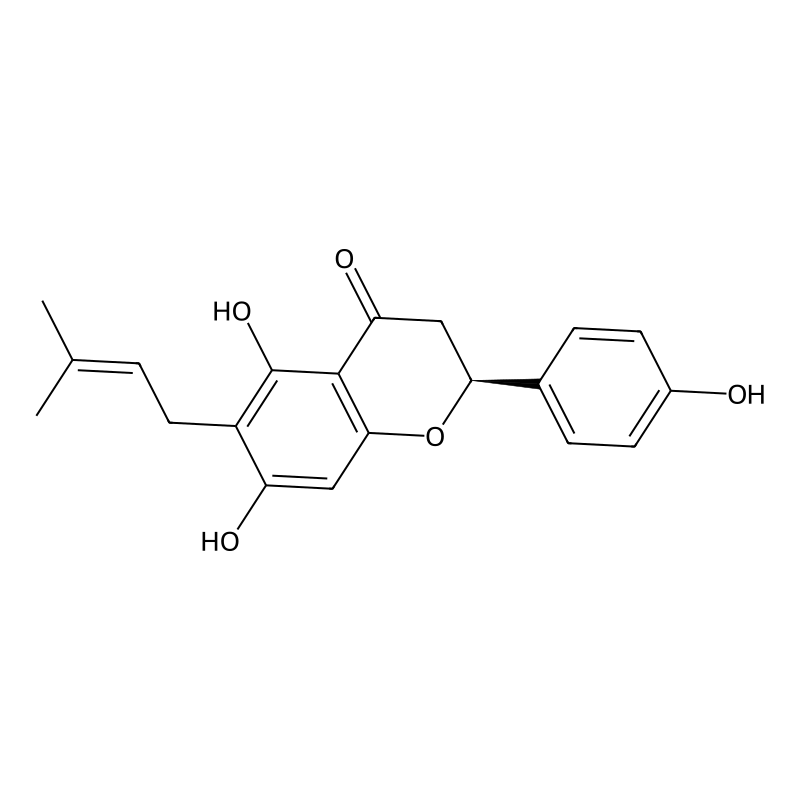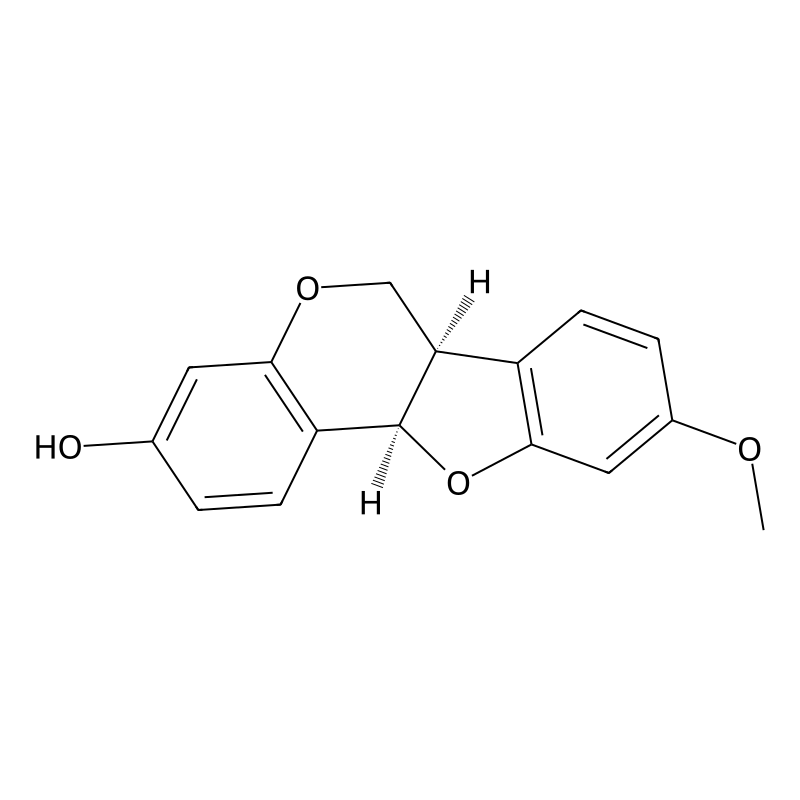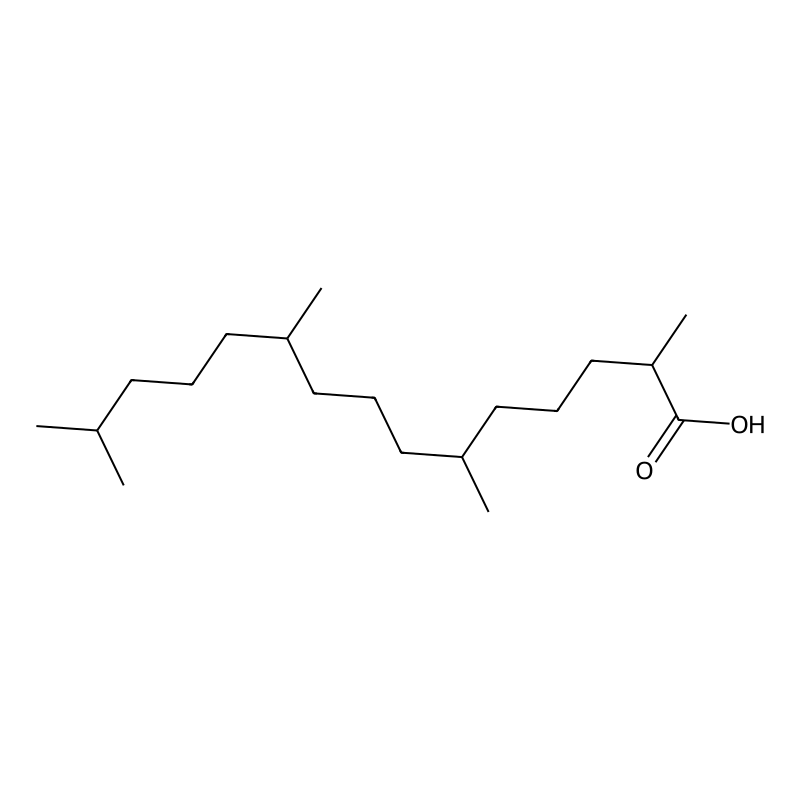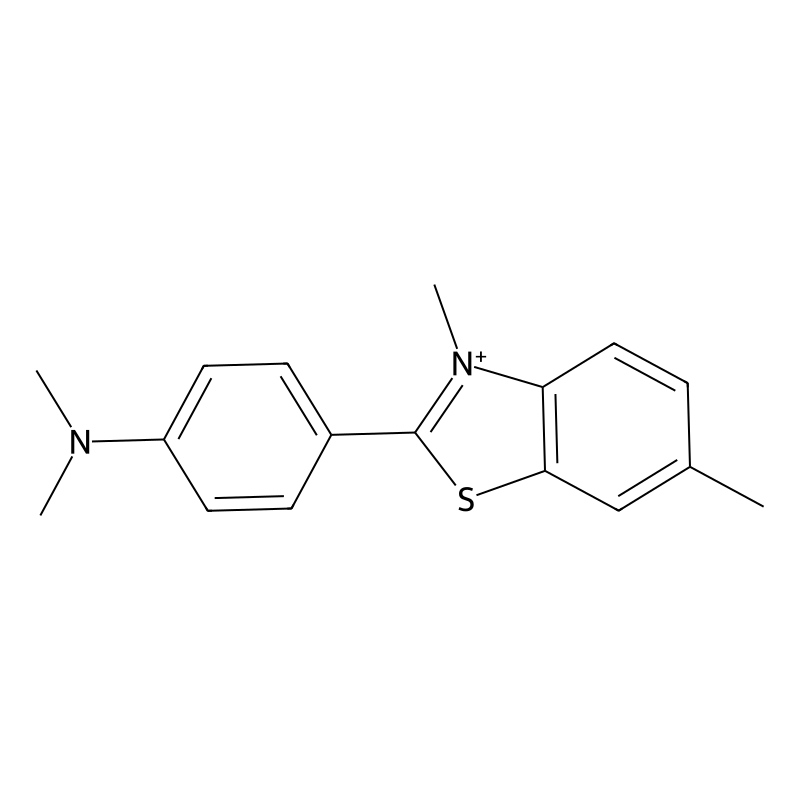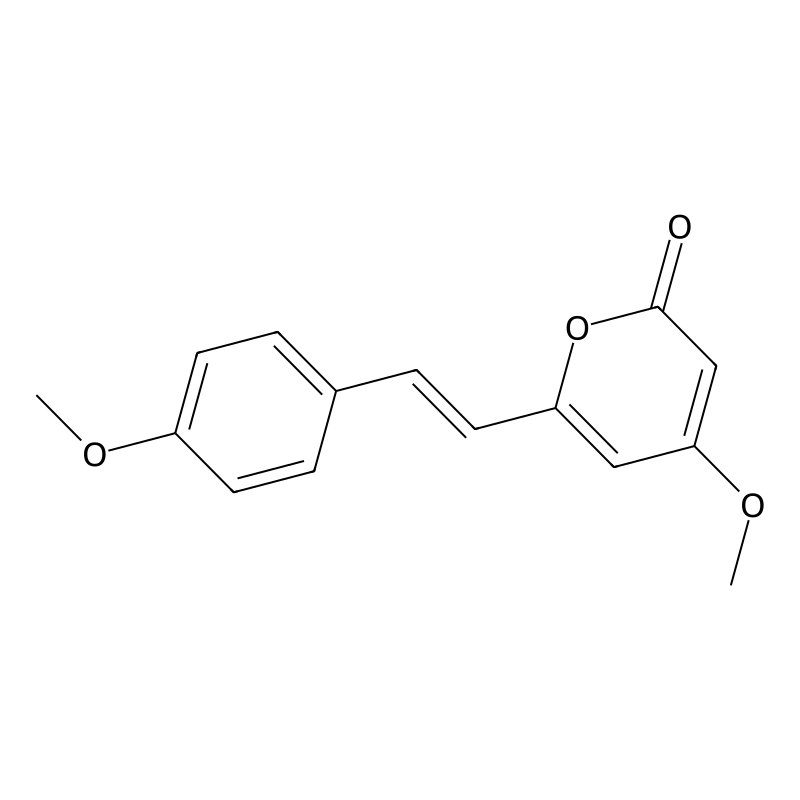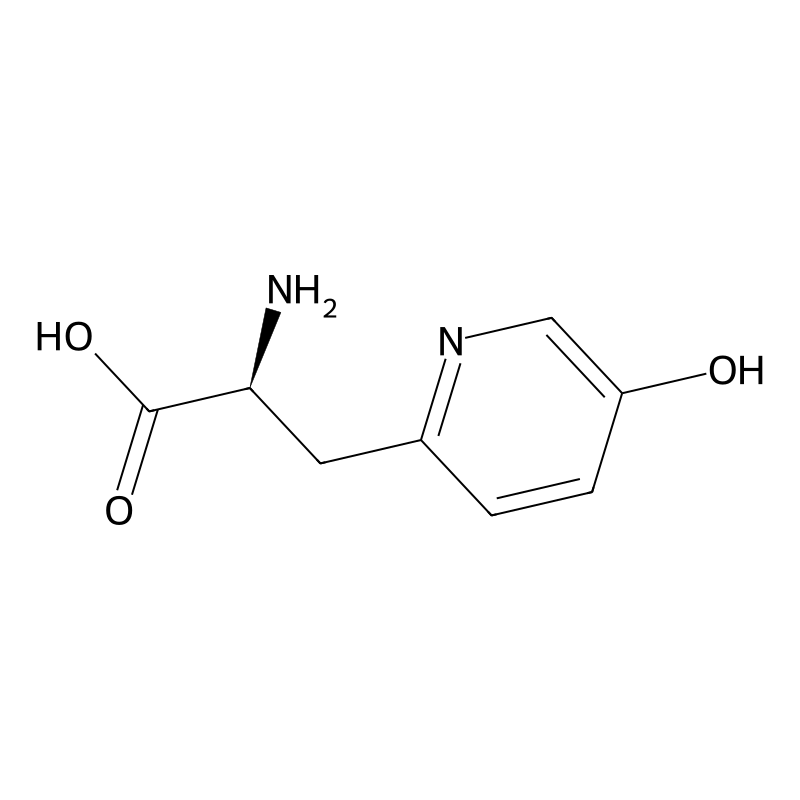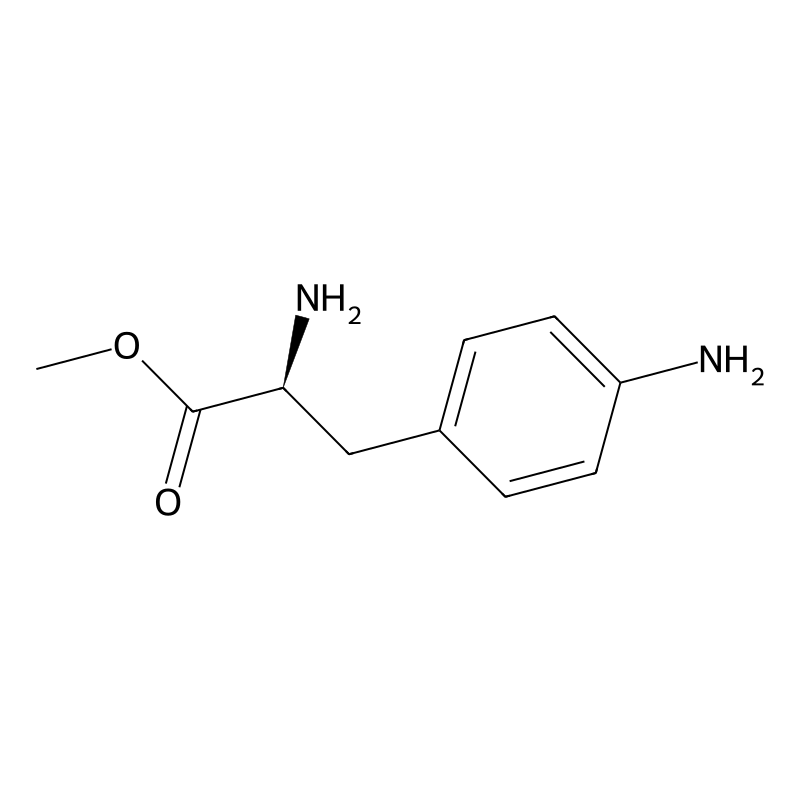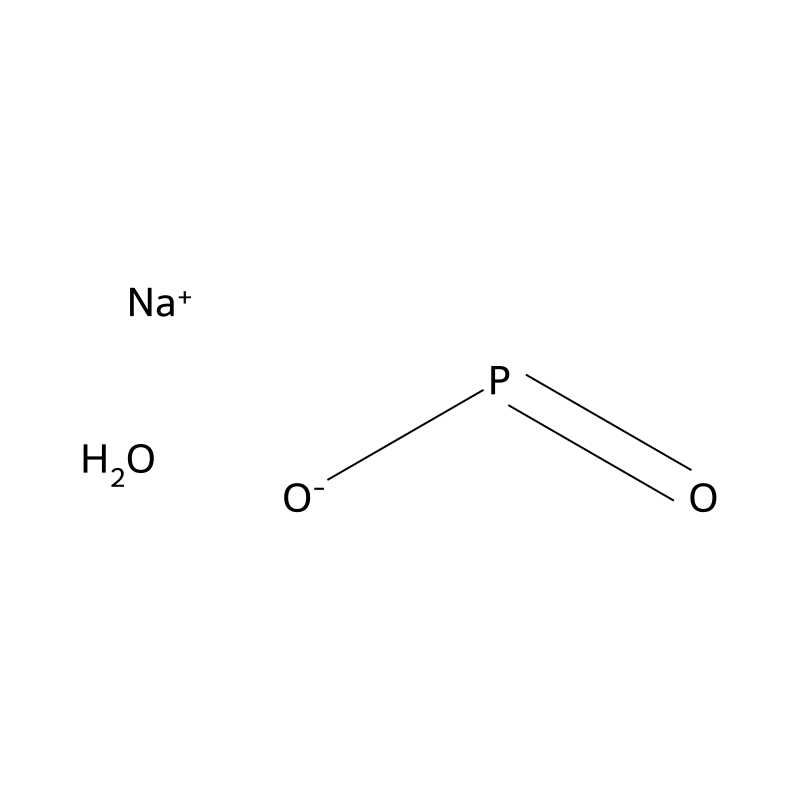Indospicine
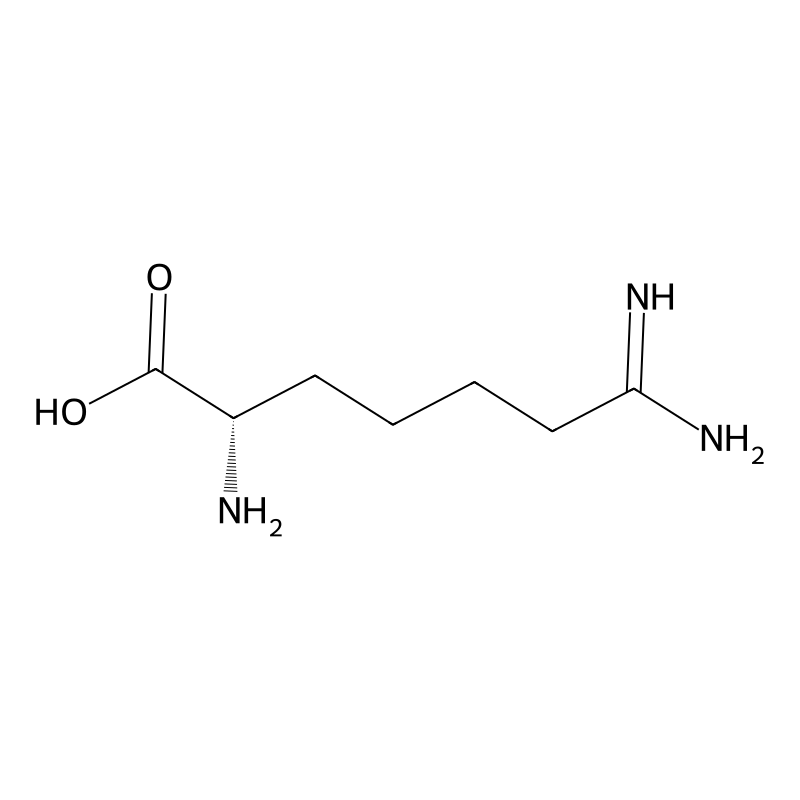
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Indospicine, a non-proteinogenic amino acid found in the leguminous plant Indigofera spicata, presents a unique case in scientific research. While toxic to animals and humans, causing severe liver damage [], it has sparked interest for its potential applications in cancer treatment. Here's a breakdown of its current scientific research areas:
Synthesis and Structural Studies
Recent research has focused on developing efficient methods to synthesize Indospicine. This allows for the production of isotopically labelled versions of the molecule (using Deuterium for example) and structural analogs for further biological studies. A study by Lang et al. (2016) describes a successful synthesis method involving a zinc-mediated Barbier reaction and a Pinner reaction, facilitating these investigations [].
Detection and Measurement Techniques
Accurately measuring Indospicine levels in animal tissues is crucial for understanding its impact. Tan et al. (2014) developed and validated a method using Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to detect Indospicine in animal tissues like camel meat. This method offers high accuracy and recovery efficiency, aiding further research on its presence in animals [].
